Cas no 3696-23-9 ((4-Chlorophenyl)thiourea)

(4-Chlorophenyl)thiourea is a thiourea derivative featuring a chlorophenyl substituent, commonly utilized in organic synthesis and pharmaceutical research. Its structure, incorporating both sulfur and nitrogen donor atoms, makes it a versatile intermediate for constructing heterocyclic compounds or coordinating with metal ions in catalysis. The chlorine substituent enhances its reactivity in electrophilic aromatic substitution or nucleophilic displacement reactions. This compound is valued for its stability under standard conditions and its role in producing agrochemicals, dyes, and biologically active molecules. It is typically handled with standard laboratory precautions due to potential toxicity. Available in high purity, it is suitable for precise synthetic applications.
(4-Chlorophenyl)thiourea structure
(4-Chlorophenyl)thiourea structure
Product Name:(4-Chlorophenyl)thiourea
CAS No:3696-23-9
MF:C7H7ClN2S
MW:186.661878824234
MDL:MFCD00022168
CID:84842
PubChem ID:735843
Update Time:2025-10-31

(4-Chlorophenyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorophenylthiourea
    • (4-Chlorophenyl)thiourea
    • (4-Chloro-phenyl)-thiourea
    • 1-(4-chlorophenyl)-2-thiourea
    • 1-(4-Chlorophenyl)thiourea
    • α-(4-Chlorophenyl)thio Urea
    • N-(4-Chlorophenyl)thiourea
    • Thiourea, (4-chlorophenyl)-
    • 4-Chlorophenyl thiourea
    • 4-Chlorophenyl-2-thiourea
    • 1-(p-Chlorophenyl)thiourea
    • N-(p-Chlorophenyl)thiourea
    • 1-(p-Chlorophenyl)-2-thiourea
    • Urea, 1-(p-chlorophenyl)-2-thio-
    • Thourea, (4-chlorophenyl)- (9CI)
    • amino[(4-chlorophenyl)amino]methane-1-thione
    • NSC72217
    • WLN: SUYZMR DG
    • MFCD00022168
    • 3696-23-9
    • A825555
    • Z56939186
    • D85854
    • NCIOpen2_000553
    • STR03585
    • EN300-06963
    • NSC 72217
    • SCHEMBL526059
    • alpha -(4-Chlorophenyl)thiourea
    • AKOS000113514
    • F3143-0092
    • Thiourea, N-(4-chlorophenyl)-
    • Thourea, (4-chlorophenyl)-
    • BRN 0973258
    • ?-(4-Chlorophenyl)thio Urea
    • alpha-(4-Chlorophenyl)thio Urea
    • 1-(4-chlorophenyl)-2-thiourea, AldrichCPR
    • DTXSID00190455
    • XVEFWRUIYOXUGG-UHFFFAOYSA-N
    • NS00030133
    • A823483
    • 4-12-00-01206 (Beilstein Handbook Reference)
    • BDBM50325559
    • FT-0618253
    • EINECS 223-022-4
    • CHEMBL1088499
    • CF-0053
    • NSC-72217
    • C2960
    • DB-049043
    • SY048428
    • STK260897
    • MDL: MFCD00022168
    • Inchi: 1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
    • InChI Key: XVEFWRUIYOXUGG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(N)=S
    • BRN: 0973258

Computed Properties

  • Exact Mass: 186.00200
  • Monoisotopic Mass: 186.001847
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.1

Experimental Properties

  • Density: 1.4179 (rough estimate)
  • Melting Point: 169.0 to 173.0 deg-C
  • Boiling Point: 298.7°C at 760 mmHg
  • Flash Point: 134.5°C
  • Refractive Index: 1.6100 (estimate)
  • PSA: 70.14000
  • LogP: 2.76880

(4-Chlorophenyl)thiourea Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H300
  • Warning Statement: P264-P270-P301+P310+P330-P405-P501
  • Hazardous Material transportation number:2811
  • Hazard Category Code: 36/37/38-28-43
  • Safety Instruction: S45-S36/37/39-S28A-S26-S1
  • RTECS:YS7175000
  • Hazardous Material Identification: T+
  • HazardClass:6.1
  • PackingGroup:II
  • Storage Condition:(BD4776)
  • Risk Phrases:R28
  • Packing Group:II
  • Safety Term:6.1

(4-Chlorophenyl)thiourea Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(4-Chlorophenyl)thiourea Related Literature

Additional information on (4-Chlorophenyl)thiourea

Introduction to (4-Chlorophenyl)thiourea (CAS No. 3696-23-9)

The compound (4-Chlorophenyl)thiourea, also known by its CAS registry number CAS No. 3696-23-9, is a significant chemical entity with diverse applications in various scientific and industrial fields. This compound belongs to the class of thioureas, which are derivatives of thiourea (CH₃NCSNH₂), and are characterized by the presence of a thiocarbamide group (-SC(NH₂)₂). The substitution of the phenyl ring with a chlorine atom at the para position introduces unique chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the potential of (4-Chlorophenyl)thiourea in areas such as catalysis, material science, and pharmaceuticals. For instance, researchers have explored its role as a ligand in transition metal complexes, where it exhibits exceptional coordination abilities due to the sulfur atom in the thiourea group and the electron-withdrawing effect of the chlorine substituent on the aromatic ring.

The synthesis of (4-Chlorophenyl)thiourea typically involves the reaction of 4-chloroaniline with carbon disulfide (CS₂) under specific conditions. This reaction is well-documented in organic chemistry literature and is considered a standard method for preparing substituted thioureas. The reaction mechanism involves nucleophilic attack by the amine on CS₂, followed by proton transfer steps to form the final product.

In terms of physical properties, (4-Chlorophenyl)thiourea is a crystalline solid with a melting point around 180°C. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for various solution-based reactions and processes. The compound is also relatively stable under normal storage conditions, though it may degrade upon prolonged exposure to light or high temperatures.

The chemical structure of (4-Chlorophenyl)thiourea plays a crucial role in its reactivity and functionality. The thiourea group (-SC(NH₂)₂) is known for its ability to coordinate with metal ions, forming stable metal-thiolate complexes. This property has been exploited in catalytic applications, where these complexes can accelerate various organic transformations, including C-C bond formations and oxidation reactions.

Recent advancements in green chemistry have also brought attention to (4-Chlorophenyl)thiourea as a potential eco-friendly reagent in organic synthesis. Its ability to act as both a catalyst and a building block in multi-component reactions makes it an attractive candidate for sustainable chemical processes.

In the pharmaceutical industry, derivatives of (4-Chlorophenyl)thiourea have been investigated for their potential therapeutic applications. For example, certain analogs have shown promise as anti-inflammatory agents due to their ability to inhibit specific enzymes involved in inflammatory pathways.

The toxicity profile of (4-Chlorophenyl)thiourea has been studied extensively, with results indicating that it exhibits low acute toxicity when administered via oral or dermal routes. However, prolonged exposure or high doses may lead to adverse effects, particularly on the respiratory and nervous systems.

In conclusion, (4-Chlorophenyl)thiourea (CAS No. 3696-23-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in its synthesis and utilization, position it as an important molecule for future research and development.

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